2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
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Overview
Description
2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a heterocyclic compound featuring a pyrazine ring fused with a pyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with hexahydropyrrolo[1,2-a]pyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one exerts its effects involves interactions with molecular targets and pathways. The chloroacetyl group can interact with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This interaction can affect various cellular pathways, making the compound of interest for drug development and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[2,3-b]indole alkaloids: These compounds share a similar hexahydropyrrolo structure but differ in their functional groups and biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazolo ring fused with a pyridine ring, offering different chemical and biological properties.
Uniqueness
2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is unique due to its specific chloroacetyl functional group and the fused pyrazine-pyrrolo ring system
Properties
IUPAC Name |
2-(2-chloroacetyl)-1,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-4-8(13)11-5-7-2-1-3-12(7)9(14)6-11/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZUVXXOSZJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(=O)N2C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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